molecular formula C9H16N2O2S B092403 Dimorpholin-4-ylmethanethione CAS No. 1013-93-0

Dimorpholin-4-ylmethanethione

Cat. No.: B092403
CAS No.: 1013-93-0
M. Wt: 216.3 g/mol
InChI Key: AZHGSCTWVDLDLP-UHFFFAOYSA-N
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Description

Dimorpholin-4-ylmethanethione (CAS: Not explicitly provided in evidence) is a sulfur-containing organic compound characterized by two morpholine rings linked via a methanethione group (-C=S). The compound’s stability, solubility, and reactivity are likely influenced by these functional groups .

Properties

CAS No.

1013-93-0

Molecular Formula

C9H16N2O2S

Molecular Weight

216.3 g/mol

IUPAC Name

dimorpholin-4-ylmethanethione

InChI

InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2

InChI Key

AZHGSCTWVDLDLP-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)N2CCOCC2

Canonical SMILES

C1COCCN1C(=S)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Diphenylamine Derivatives

Diphenylamine analogs (e.g., tofenamic acid, thyroxine) share a core structure with two aromatic/heterocyclic groups connected via a central atom (e.g., nitrogen in diphenylamine vs. sulfur in Dimorpholin-4-ylmethanethione) . Key differences include:

  • Biological Activity : Diphenylamine derivatives like tofenamic acid exhibit anti-inflammatory properties, whereas the thione group in this compound may confer metal-binding capabilities, useful in catalysis or chelation therapy .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Applications
This compound Morpholine-thione -C=S, morpholine Catalysis, coordination
Diphenylamine Aromatic-amine -NH- Pharmaceuticals, polymers
Tofenamic acid Anthranilic acid analog -COOH, -NH- Anti-inflammatory drugs

Pharmaceutical Impurities and Byproducts

Compounds listed in , such as thiophen- or naphthalene-containing impurities (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), highlight the importance of stability and impurity profiling in drug synthesis.

Table 2: Stability and Analytical Challenges

Compound Type Degradation Risk Detection Method Regulatory Threshold
Thione-containing Oxidation to sulfoxide HPLC-MS ≤0.1% (ICH guidelines)
Thiophen derivatives Ring-opening reactions GC-FID ≤0.15% (USP standards)

Regulatory and Toxicity Considerations

lists scheduled compounds like dimethylamfetamine (Schedule 9) and dimethylacetamide (Schedule 5/6), emphasizing the role of functional groups in toxicity classification.

Table 3: Regulatory Status Comparison

Compound Functional Groups Toxicity Profile Regulatory Schedule
This compound Morpholine, thione Moderate irritation Likely Schedule 6/7
N,N-Dimethylamfetamine Amine, methyl groups High abuse potential Schedule 9 (Prohibited)
Dimethylacetamide Amide, methyl groups Moderate hepatotoxicity Schedule 5/6

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